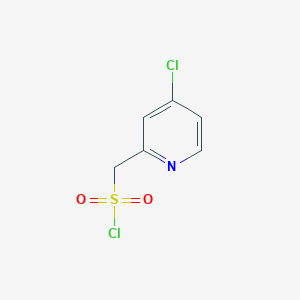(4-Chloropyridin-2-YL)methanesulfonyl chloride
CAS No.:
Cat. No.: VC17798190
Molecular Formula: C6H5Cl2NO2S
Molecular Weight: 226.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C6H5Cl2NO2S |
|---|---|
| Molecular Weight | 226.08 g/mol |
| IUPAC Name | (4-chloropyridin-2-yl)methanesulfonyl chloride |
| Standard InChI | InChI=1S/C6H5Cl2NO2S/c7-5-1-2-9-6(3-5)4-12(8,10)11/h1-3H,4H2 |
| Standard InChI Key | ZGNZFGKGHRYXGB-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN=C(C=C1Cl)CS(=O)(=O)Cl |
Introduction
Chemical Identity and Structural Properties
(4-Chloropyridin-2-YL)methanesulfonyl chloride (CAS: 2378507-20-9) is a chlorinated pyridine derivative functionalized with a methanesulfonyl chloride group. Its molecular formula is C₆H₅Cl₂NO₂S, with a molecular weight of 226.08 g/mol for the free base and 262.54 g/mol for the hydrochloride salt . The compound exists as a white to off-white powder, requiring storage at -10°C to maintain stability .
Table 1: Key Chemical Properties
| Property | Free Base | Hydrochloride Salt |
|---|---|---|
| Molecular Formula | C₆H₅Cl₂NO₂S | C₆H₅Cl₂NO₂S·HCl |
| Molecular Weight (g/mol) | 226.08 | 262.54 |
| Storage Temperature | -10°C | -10°C |
| Purity | 95% | 95% |
| Hazard Class | H302, H314, H335 | H302, H314, H335 |
The crystal structure of related derivatives, such as N-(4-chloropyridin-2-yl)-N-tosylacetamide, reveals a dihedral angle of 30.6° between the pyridine and sulfonyl rings, facilitating a three-dimensional hydrogen-bonding network . This structural arrangement enhances stability and influences reactivity in solid-phase reactions.
Synthesis and Manufacturing
Conventional Synthesis Routes
The synthesis typically involves two stages:
-
Chlorination of Pyridine Derivatives: 4-Chloropyridin-2-yl intermediates are prepared via electrophilic aromatic substitution using chlorine gas or sulfuryl chloride.
-
Methanesulfonylation: The chlorinated intermediate reacts with methanesulfonyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce the sulfonyl group.
A patent by describes an optimized method using thionyl chloride (SOCl₂) to convert methanesulfonic acid derivatives into sulfonyl chlorides under anhydrous conditions. This approach achieves yields exceeding 90% with HPLC purity of 99.69% .
Hydrochloride Salt Preparation
The hydrochloride salt is synthesized by treating the free base with hydrochloric acid in tetrahydrofuran (THF), followed by crystallization at low temperatures . This form is preferred for its enhanced solubility in polar solvents.
Reactivity and Mechanistic Insights
(4-Chloropyridin-2-YL)methanesulfonyl chloride acts as a strong electrophile, participating in:
-
Nucleophilic Substitution: The sulfonyl chloride group reacts with amines to form sulfonamides, critical in drug design . For example, reaction with 4-methylbenzenesulfonamide yields N-(4-chloropyridin-2-yl)-4-methylbenzenesulfonamide (69.7% yield) .
-
Cross-Coupling Reactions: Palladium-catalyzed couplings enable the introduction of aryl or alkyl groups at the pyridine ring’s 4-position.
The compound’s electronic structure, characterized by electron-withdrawing chlorine and sulfonyl groups, polarizes the pyridine ring, increasing susceptibility to nucleophilic attack at the 2- and 6-positions.
Industrial and Pharmaceutical Applications
Drug Discovery
The compound serves as a precursor for p38α MAPK inhibitors, which target inflammatory pathways . Derivatives like N-(4-chloropyridin-2-yl)-N-tosylacetamide exhibit nanomolar inhibitory activity, making them candidates for arthritis and autoimmune disease therapies .
Agrochemical Development
Sulfonamide derivatives synthesized from this compound demonstrate herbicidal and fungicidal properties. Their mode of action involves disruption of microbial cell wall synthesis.
Table 2: Application Case Studies
Crystallographic and Spectroscopic Analysis
X-ray diffraction studies of derivatives reveal intermolecular C–H∙∙∙O hydrogen bonds (O∙∙∙H distance: 2.50 Å) that stabilize the crystal lattice . NMR spectra (¹H, 400 MHz) show distinct signals for pyridine protons at δ 9.9 ppm and sulfonyl chloride protons at δ 3.4 ppm .
Future Directions and Research Gaps
While current synthesis methods are robust, challenges remain in:
-
Enantioselective Sulfonylation: Developing chiral catalysts for asymmetric synthesis.
-
Green Chemistry Approaches: Replacing thionyl chloride with less toxic reagents.
Further studies on the compound’s pharmacokinetics and metabolite profiling are needed to expand its pharmaceutical applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume